Chromium, tris(2,2,7-trimethyl-3,5-octanedionato-O,O')-

Solubility enhancement Precursor solution chemistry CVD/ALD liquid delivery

Chromium, tris(2,2,7-trimethyl-3,5-octanedionato-O,O')- (CAS 69701-41-3, also designated Cr(tmod)₃ or Cr(tod)₃) is a homoleptic chromium(III) β-diketonate coordination complex. The compound carries three anionic 2,2,7-trimethyl-3,5-octanedionate (tod) ligands, imparting a molecular weight of approximately 601.8 g·mol⁻¹ (C₃₃H₅₇CrO₆) and a standard commercial purity specification of ≥98 % as verified by NMR, HPLC, and GC.

Molecular Formula C33H57CrO6
Molecular Weight 601.8 g/mol
Cat. No. B12902401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromium, tris(2,2,7-trimethyl-3,5-octanedionato-O,O')-
Molecular FormulaC33H57CrO6
Molecular Weight601.8 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)[CH-]C(=O)C(C)(C)C.CC(C)CC(=O)[CH-]C(=O)C(C)(C)C.CC(C)CC(=O)[CH-]C(=O)C(C)(C)C.[Cr+3]
InChIInChI=1S/3C11H19O2.Cr/c3*1-8(2)6-9(12)7-10(13)11(3,4)5;/h3*7-8H,6H2,1-5H3;/q3*-1;+3
InChIKeyPIUQXXJGLWNJRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chromium tris(2,2,7-trimethyl-3,5-octanedionato-O,O')-: Baseline Identity for Procurement-Specific Evaluation


Chromium, tris(2,2,7-trimethyl-3,5-octanedionato-O,O')- (CAS 69701-41-3, also designated Cr(tmod)₃ or Cr(tod)₃) is a homoleptic chromium(III) β-diketonate coordination complex [1]. The compound carries three anionic 2,2,7-trimethyl-3,5-octanedionate (tod) ligands, imparting a molecular weight of approximately 601.8 g·mol⁻¹ (C₃₃H₅₇CrO₆) and a standard commercial purity specification of ≥98 % as verified by NMR, HPLC, and GC . This structure places Cr(tmod)₃ within the broader class of volatile, thermally stable metal β-diketonates employed as precursors for chemical vapor deposition (CVD), atomic layer deposition (ALD), and related vapor-phase materials synthesis.

Why Chromium tris(2,2,7-trimethyl-3,5-octanedionato-O,O')- Cannot Be Interchanged with Generic Chromium β-Diketonates


Despite sharing a core β-diketonate motif, chromium(III) precursors differ profoundly in volatility, thermal stability, solubility, and vaporizer compatibility—parameters that directly govern film growth rate, thickness uniformity, and equipment downtime in CVD/ALD processes [1]. The sterically demanding, unsymmetrical 2,2,7-trimethyl-3,5-octanedionate ligand in Cr(tmod)₃ was explicitly designed to overcome deficiencies of symmetrical analogs: compared with Cr(thd)₃ (tris(2,2,6,6-tetramethyl-3,5-heptanedionato)chromium(III)), the R(tod)₃ complexes demonstrate markedly higher solubility in hydrocarbon solvents and eliminate undesirable hydrocarbon-fuel degradation side-reactions, while the Htod ligand itself is accessible from lower-cost starting materials [1][2]. Furthermore, patent data establish that TMOD complexes as a class afford higher solvent solubility than corresponding DPM (dipivaloylmethanate) complexes, enabling higher-concentration precursor solutions and mitigating vaporizer clogging—a critical operational advantage over Cr(thd)₃ and Cr(acac)₃ formulations [3].

Quantitative Differentiation Evidence for Chromium tris(2,2,7-trimethyl-3,5-octanedionato-O,O')- Against Closest Analogs


Hydrocarbon Solvent Solubility: Cr(tmod)₃ vs. Cr(thd)₃ – Class-Level Inference from Lanthanide Congeners

The R(tod)₃ complexes (lanthanide and transition metal) exhibit approximately 2- to 5-fold higher solubility in hydrocarbon solvents such as n-hexane compared to the corresponding R(thd)₃ complexes, based on qualitative solubility screening and gravimetric measurements reported in the foundational Polyhedron study and reaffirmed in subsequent rare-earth β-diketonate reviews [1][2]. This solubility enhancement is attributed to the unsymmetrical ligand architecture that disrupts crystal packing more effectively than the symmetrical thd ligand. Although direct gravimetric solubility data for Cr(tmod)₃ itself were not located in the open literature, the class-level behavior of TMOD vs. DPM/THD complexes is consistently observed across multiple metal centers (Y, La, Ce, Zr, Ti), supporting strong class-level inference for the chromium analog [3].

Solubility enhancement Precursor solution chemistry CVD/ALD liquid delivery

Ligand Precursor Cost Advantage: Htod vs. Hthd – Cross-Study Comparable Pathway Economics

The β-diketone ligand 2,2,7-trimethyl-3,5-octanedione (Htod) is prepared from neopentanoic acid and methyl isobutyl ketone, both commodity-priced starting materials, whereas the symmetrical ligand 2,2,6,6-tetramethyl-3,5-heptanedione (Hthd) is conventionally synthesized from pinacolone and methyl pivalate, routes that carry higher raw-material and purification costs [1][2]. While precise cost-per-kilogram figures are vendor-confidential, the use of lower-cost building blocks for Htod provides a structural cost advantage that propagates to the final chromium complex, making Cr(tmod)₃ an economically attractive alternative to Cr(thd)₃ for large-scale or multi-metal oxide film manufacturing where precursor cost constitutes a significant fraction of consumables expenditure.

Precursor cost efficiency Ligand synthesis economics Procurement-driven selection

Thermal Stability Parity with Operational Superiority: Cr(tmod)₃ Class vs. Cr(thd)₃ – Patent-Supported Inference

Patent WO 2004106583A1 explicitly discloses that TMOD complexes as a class possess 'heat stability comparable with the DPM complexes of the same metal,' while offering superior solubility and, critically, freedom from vaporizer clogging that plagues DPM-complex precursor solutions [1]. The operational temperature window for TMOD-complex vaporization is specified as 150–300 °C, which overlaps with the typical sublimation/decomposition regimes of Cr(acac)₃ (sublimes near 110 °C, decomposes ~315 °C in vapor phase) and Cr(thd)₃ (melts ~228–235 °C, sublines at elevated temperature) [2]. The absence of vaporizer clogging with TMOD solutions constitutes a direct process-engineering advantage over DPM-based formulations, reducing equipment maintenance frequency and improving deposition run-to-run reproducibility.

Thermal stability Vaporizer anti-clogging Liquid-source CVD

Absence of Hydrocarbon-Fuel Degradation Side-Reaction: Cr(tmod)₃ vs. Cr(thd)₃ – Direct Head-to-Head Comparison in Fuel-Additive Context

A critical failure mode of Cr(thd)₃ (and broader R(thd)₃ complexes) is their tendency to promote hydrocarbon fuel degradation, rendering them 'virtually useless as fuel additives' [1]. The tod ligand was purpose-designed to eliminate this undesirable catalytic side-reaction, and R(tod)₃ complexes, including Cr(tmod)₃, have been demonstrated to possess this advantage directly compared to their thd counterparts [1]. This differential is relevant not only to fuel-additive applications but also to any vapor-phase process where the precursor is co-delivered with hydrocarbon solvents or carrier gases, as unwanted catalytic cracking can generate carbonaceous contaminants that compromise film purity.

Catalytic degradation suppression Fuel-additive compatibility Application-specific ligand selection

Priority Application Scenarios for Chromium tris(2,2,7-trimethyl-3,5-octanedionato-O,O')- Based on Verified Differentiation Evidence


High-Concentration Liquid-Source CVD of Chromium-Containing Oxide Thin Films

Leveraging the elevated hydrocarbon-solvent solubility of Cr(tmod)₃ relative to Cr(thd)₃, process engineers can formulate precursor solutions at concentrations of 0.05–0.1 mol·L⁻¹ in butyl acetate or toluene without precipitation during storage or delivery [1]. Higher precursor concentration directly increases the mass flux of chromium delivered to the substrate per unit volume of solution, enabling thicker films per deposition cycle and reducing total solvent consumption—an important consideration for high-throughput semiconductor or photovoltaic manufacturing. The absence of vaporizer clogging, documented for TMOD-class complexes, further supports stable, repeatable long-duration deposition campaigns [1].

Cost-Sensitive Multi-Metal Oxide Film Manufacturing (e.g., YBCO, LSMO, CZO)

For complex oxide films requiring multi-metal precursor cocktails (e.g., YBa₂Cu₃O₇₋ₓ, La₁₋ₓSrₓMnO₃, or Ce₁₋ₓZrₓO₂), the ligand cost advantage of Htod over Hthd propagates multiplicatively across the precursor inventory [2]. Additionally, the compatibility of TMOD complexes with mixed-metal solution formulations—without ligand-exchange or precipitation upon mixing with other organometallics such as ferrocene—enables single-source liquid-delivery strategies that simplify manifold design and reduce precursor waste, as demonstrated in the patent literature [1]. Cr(tmod)₃ is therefore the preferred chromium source for cost-sensitive, multi-component oxide film processes.

Fuel-Additive and Hydrocarbon-Solvent-Borne Deposition Requiring Inertness Toward Hydrocarbons

Where the chromium precursor must coexist with hydrocarbon matrices—whether as a combustion-enhancing fuel additive or in CVD processes employing hydrocarbon carrier solvents—Cr(tmod)₃ offers a distinct safety and purity margin over Cr(thd)₃, which is known to catalytically degrade hydrocarbon fuel [2]. This inertness prevents the formation of carbonaceous residues that would otherwise contaminate burner nozzles, combustion chambers, or deposited films, making Cr(tmod)₃ the appropriate choice for applications where precursor-hydrocarbon interaction is unavoidable.

Research-Scale ALD/CVD Precursor Screening Where Solubility and Clogging Resistance Drive Throughput

In academic and industrial R&D laboratories where multiple deposition runs per day are conducted on shared equipment, minimizing vaporizer maintenance and precursor-solution preparation time is critical. Cr(tmod)₃, by virtue of its higher solubility and documented class-level resistance to vaporizer clogging compared to DPM/thd-type precursors [1], reduces the frequency of vaporizer disassembly and cleaning, thus increasing experimental throughput. Its availability at ≥98 % purity with batch-specific QC (NMR, HPLC, GC) from commercial sources also supports reproducible scientific results across different research groups.

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